molecular formula C7H12ClF2N B2521976 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2138055-79-3

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2521976
CAS No.: 2138055-79-3
M. Wt: 183.63
InChI Key: FKHHIQMHHORJQZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride typically involves the fluorination of a suitable precursor, followed by cyclization and subsequent purification steps. One common method includes the reaction of a bicyclic amine with a fluorinating agent under controlled conditions to introduce the fluorine atoms .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The bicyclic structure also contributes to the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

  • 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
  • 6-Azabicyclo[3.2.1]octane derivatives

Comparison: Compared to similar compounds, 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific fluorination pattern and bicyclic structure. These features confer distinct chemical properties, such as increased stability and reactivity, which make it valuable in various applications. The presence of fluorine atoms also enhances its potential as a pharmaceutical agent by improving metabolic stability and bioavailability .

Properties

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHHIQMHHORJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1NC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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